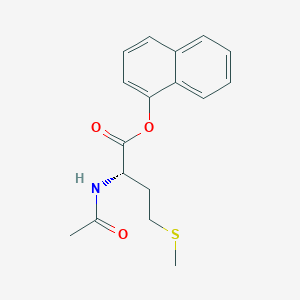

N-Acetylmethionine alpha-naphthyl ester

描述

N-Acetylmethionine alpha-naphthyl ester is a synthetic compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylmethionine alpha-naphthyl ester typically involves the esterification of N-acetylmethionine with alpha-naphthol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures are stringent to ensure the consistency and purity of the final product.

化学反应分析

Types of Reactions

N-Acetylmethionine alpha-naphthyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Properties:

- Antioxidant Activity: N-Acetylmethionine alpha-naphthyl ester demonstrates significant antioxidant properties, protecting cells from oxidative damage by scavenging free radicals. This is particularly relevant in neuroprotection and liver health.

- Hepatoprotective Effects: The compound has been shown to mitigate liver toxicity, especially in cases of acetaminophen overdose, by acting as a precursor to glutathione, a critical antioxidant.

- Neuroprotective Effects: Research indicates that it may modulate neurotransmitter levels and protect neuronal cells from apoptosis, suggesting a physiological role in brain function.

Scientific Research Applications

This compound has diverse applications in scientific research:

Biochemical Research

- Enzyme Studies: It serves as a substrate for various enzymes, including alpha-naphthyl acetate esterase, which is involved in the hydrolysis of esters in biological systems . This property makes it valuable for studying enzyme kinetics and mechanisms.

Medical Research

- Nutritional Therapy: The compound is utilized in nutritional therapies for patients with renal failure or nutritional deficiencies. Its ability to enhance protein synthesis and nitrogen metabolism has been demonstrated in animal models.

- Cancer Research: this compound is being investigated for its potential role in cancer therapy, particularly due to its effects on cellular metabolism and detoxification pathways .

Agricultural Applications

- Animal Nutrition: In livestock, the compound has been shown to improve milk yield and protein synthesis in dairy cows during lactation, indicating its potential as a feed additive.

Case Study 1: Liver Protection

A study demonstrated that administering this compound significantly reduced liver damage markers in animal models subjected to acetaminophen overdose. The treatment led to lower levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating reduced hepatocellular injury.

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell lines showed that this compound could prevent cell death induced by oxidative stressors. The protective effect was associated with increased intracellular glutathione levels and decreased reactive oxygen species (ROS) production.

Data Tables

The following tables summarize key findings from research studies on the biological activity of this compound.

| Study | Application | Findings |

|---|---|---|

| Study 1 | Liver Protection | Reduced AST and ALT levels post-acetaminophen overdose |

| Study 2 | Neuroprotection | Increased glutathione levels; decreased ROS production |

| Study 3 | Animal Nutrition | Improved milk yield in lactating dairy cows |

作用机制

The mechanism of action of N-Acetylmethionine alpha-naphthyl ester involves its interaction with various molecular targets and pathways. It is known to participate in metabolic pathways related to methionine, influencing protein synthesis and cellular metabolism. The compound’s ester group allows it to act as a prodrug, releasing active methionine upon hydrolysis .

相似化合物的比较

Similar Compounds

N-Acetylmethionine: A simpler derivative without the ester group.

Methionine: The parent amino acid.

Alpha-naphthyl acetate: A similar ester but derived from acetic acid instead of methionine.

Uniqueness

N-Acetylmethionine alpha-naphthyl ester is unique due to its combined properties of methionine and alpha-naphthol. This dual functionality allows it to participate in a broader range of chemical reactions and biological processes, making it a versatile compound in various fields of research.

生物活性

N-Acetylmethionine alpha-naphthyl ester (NAM-α-NE) is a compound derived from the amino acid methionine, modified by the addition of an acetyl group and an alpha-naphthyl ester moiety. This compound has garnered attention due to its diverse biological activities, particularly in cellular metabolism, enzyme interactions, and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, supported by relevant research findings and data.

N-Acetylmethionine (NAM) is synthesized through the acetylation of L-methionine using acetic anhydride or acetyl chloride. The alpha-naphthyl ester derivative is typically prepared by esterification reactions involving NAM and alpha-naphthol. The structural formula can be represented as follows:

The biological activity of NAM-α-NE is primarily attributed to its ability to act as a substrate for various enzymes, influencing metabolic pathways:

- Enzyme Interactions : NAM-α-NE is known to interact with various enzymes, including esterases and acetyltransferases. Its role as a substrate can lead to the modulation of enzymatic activity, impacting metabolic processes such as methylation and detoxification.

- Cellular Effects : Studies indicate that NAM-α-NE can influence cell proliferation, apoptosis, and differentiation in various cell types. It has been shown to enhance protein synthesis and reduce oxidative stress in hepatic cells, suggesting a protective role against cellular damage .

3.1 Antioxidant Properties

Research indicates that NAM exhibits significant antioxidant properties. It helps in reducing lipid peroxidation and enhances the antioxidant capacity of cells, which is particularly beneficial in conditions characterized by oxidative stress, such as liver toxicity from acetaminophen overdose .

3.2 Neuroprotective Effects

The presence of NAM in brain tissues suggests a potential neuroprotective role. It has been implicated in the modulation of neurotransmitter systems and may play a part in mitigating neurological disorders linked to aminoacylase 1 mutations .

3.3 Anti-inflammatory Effects

NAM-α-NE has demonstrated anti-inflammatory effects in various experimental models. By modulating cytokine production and inhibiting inflammatory pathways, it may serve as a therapeutic agent in inflammatory diseases .

4.1 Study on Liver Function

A study conducted on mid-lactating dairy cows showed that supplementation with NAM improved milk yield and protein synthesis while lowering lipid peroxidation levels. This highlights its potential application in agricultural settings for enhancing livestock productivity.

4.2 Neurochemical Analysis

A significant study revealed that NAM is present in both human and murine brain tissues, indicating its physiological relevance in brain function . The rapid formation of NAM from methionine suggests its importance in neurotransmitter synthesis and overall brain health.

5. Data Summary Table

6. Conclusion

This compound exhibits a range of biological activities that make it a compound of interest for both therapeutic applications and biochemical research. Its antioxidant properties, neuroprotective effects, and influence on metabolic processes underscore its potential utility in clinical settings as well as agricultural applications.

Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential across different biological systems.

属性

IUPAC Name |

naphthalen-1-yl (2S)-2-acetamido-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-12(19)18-15(10-11-22-2)17(20)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-9,15H,10-11H2,1-2H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHRSVXVKOEYHM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990225 | |

| Record name | N-{4-(Methylsulfanyl)-1-[(naphthalen-1-yl)oxy]-1-oxobutan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69975-69-5 | |

| Record name | N-Acetylmethionine alpha-naphthyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-(Methylsulfanyl)-1-[(naphthalen-1-yl)oxy]-1-oxobutan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。